molecular formula C12H19NO3S2 B2975252 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide CAS No. 2309774-29-4

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

Cat. No.: B2975252
CAS No.: 2309774-29-4
M. Wt: 289.41
InChI Key: ZFDJNRZMHCPZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a complex organic compound featuring a thiophene ring, a tetrahydro-2H-pyran ring, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the tetrahydro-2H-pyran ring, and finally the introduction of the ethanesulfonamide group. Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the rings and the attachment of the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The use of continuous flow chemistry might also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the thiophene or tetrahydro-2H-pyran rings, often involving the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction reactions might employ hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution reactions could involve halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction can produce saturated analogs of the compound.

  • Substitution can result in various derivatives with different functional groups attached to the rings.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to changes in cellular signaling or metabolic processes. The specific pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide

  • N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanesulfonamide

  • N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)butanesulfonamide

Uniqueness: N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide stands out due to its specific arrangement of functional groups and the presence of the ethanesulfonamide moiety, which may confer unique chemical and biological properties compared to its analogs.

This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c1-2-18(14,15)13-10-12(4-6-16-7-5-12)11-3-8-17-9-11/h3,8-9,13H,2,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJNRZMHCPZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1(CCOCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.